2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine 2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 2378502-57-7
VCID: VC7394102
InChI: InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H
SMILES: C1=CC(=NC=C1C(C(F)F)(F)F)Cl
Molecular Formula: C7H4ClF4N
Molecular Weight: 213.56

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine

CAS No.: 2378502-57-7

Cat. No.: VC7394102

Molecular Formula: C7H4ClF4N

Molecular Weight: 213.56

* For research use only. Not for human or veterinary use.

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine - 2378502-57-7

Specification

CAS No. 2378502-57-7
Molecular Formula C7H4ClF4N
Molecular Weight 213.56
IUPAC Name 2-chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine
Standard InChI InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H
Standard InChI Key BLAOJBNROTXBFN-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(C(F)F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with chlorine and at the 5-position with a 1,1,2,2-tetrafluoroethyl group (CF2CF2H-\text{CF}_2\text{CF}_2\text{H}). This arrangement introduces significant polarity and steric bulk, influencing reactivity and intermolecular interactions. Key structural identifiers include:

PropertyValue
Molecular FormulaC7H4ClF4N\text{C}_7\text{H}_4\text{ClF}_4\text{N}
Molecular Weight237.56 g/mol
SMILESClC1=NC=C(C=C1)C(C(F)F)(F)F
InChIInChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H
InChIKeyBLAOJBNROTXBFN-UHFFFAOYSA-N

The tetrafluoroethyl group’s electron-withdrawing nature significantly alters the pyridine ring’s electronic profile, potentially enhancing its suitability for nucleophilic substitution reactions .

Spectral and Computational Data

Synthesis and Manufacturing

Synthetic Routes

  • Chlorination of Pyridine Derivatives: Vapor-phase chlorination of substituted pyridines at elevated temperatures (300–450°C) has been demonstrated for analogous compounds, such as 2-chloro-5-trifluoromethylpyridine . Applying similar conditions to 5-(1,1,2,2-tetrafluoroethyl)pyridine could yield the target molecule, though byproduct formation (e.g., dichlorinated species) remains a challenge.

  • Fluorination Reactions: Introducing tetrafluoroethyl groups via radical-mediated additions or coupling reactions with fluorinated reagents (e.g., tetrafluoroethylene) represents another potential route. For example, UV-assisted chlorination in carbon tetrachloride has been effective for installing chlorine on fluorinated pyridines .

Optimization Challenges

Key hurdles include:

  • Regioselectivity: Ensuring chlorine incorporation at the 2-position requires precise control of reaction kinetics and catalysts.

  • Fluorine Stability: High-temperature conditions risk defluorination, necessitating inert atmospheres or specialized reactors .

Research Findings and Biological Activity

ADME Profiling

Predictive models indicate favorable drug-likeness:

  • Lipophilicity: LogP ≈ 2.1 (optimal for blood-brain barrier penetration).

  • Solubility: Moderate aqueous solubility (∼50 μM) due to fluorine’s polar hydrophobicity.

  • Metabolic Stability: Fluorine atoms likely retard hepatic oxidation, extending half-life.

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